
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone, also known as CPCCOEt, is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). It is a potent inhibitor of glutamate signaling in the central nervous system and has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes.
Scientific Research Applications
Metabolic and Excretion Studies
Metabolic Pathways in Humans and Animals : Studies on compounds like 6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine, an HSP90 inhibitor, have revealed extensive metabolic pathways, including hydroxylation, O-demethylation, and glutathione conjugation in rats, dogs, and humans. Such detailed metabolic studies are crucial for understanding the pharmacokinetics and safety profile of new chemical entities in drug development (Xu et al., 2013).
Transfer to Bile and Determination of Biliary Metabolites : The study of ciprofloxacin's biliary excretion and metabolite determination in humans underscores the importance of evaluating the excretion mechanisms and metabolite profiles of compounds. Such studies help in assessing the drug's efficacy and safety, particularly in targeting bacterial infections within the biliary system (Tanimura et al., 1986).
Pharmacokinetic and Toxicokinetic Analysis
Disposition and Metabolism in Humans : The pharmacokinetic and toxicokinetic analyses provide insights into how compounds are absorbed, distributed, metabolized, and excreted in the body. Such studies are fundamental in the development of new drugs, ensuring they reach their target sites effectively while minimizing toxicity (Renzulli et al., 2011).
Analysis of Metabolic Acidosis Causes : Research into the causes of metabolic acidosis, such as the accumulation of 5-oxoproline (pyroglutamic acid), highlights the potential side effects and toxicities that can arise from the body's interaction with certain chemicals. Understanding these mechanisms is crucial for preventing adverse effects in clinical settings (Fenves et al., 2006).
properties
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-3-4-13(16-9-11)19-12-5-7-17(8-6-12)14(18)10-1-2-10/h3-4,9-10,12H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYASECGSMAPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2733236.png)
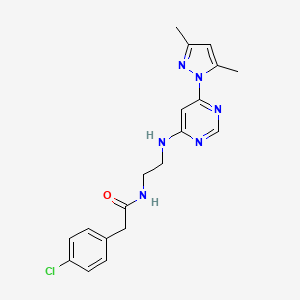
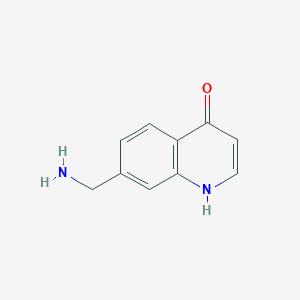

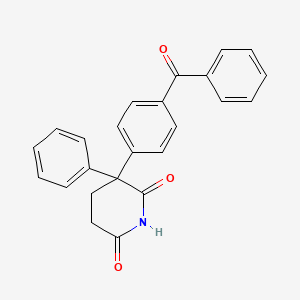

![3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2733246.png)
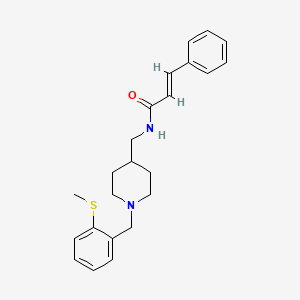
![2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2733248.png)
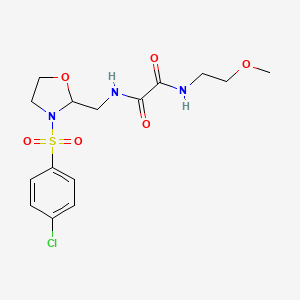
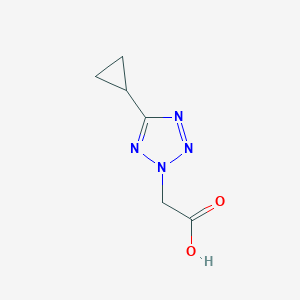
![Ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2733253.png)